methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride
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Overview
Description
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
The synthesis of methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole with propylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as trimethylamine. The product is then purified through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antiviral agent.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and proteins, affecting their function. For example, thiazole derivatives have been shown to inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .
Comparison with Similar Compounds
Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride can be compared with other thiazole derivatives, such as:
4-Methylthiazole: Known for its use in the synthesis of catalytic dendrophanes and as a functional mimic of thiamine-diphosphate-dependent enzymes.
3-Amino-5-methylthio-1H-1,2,4-triazole: Used in the synthesis of heterocyclic disperse azo dyes and as an electrolyte additive in dye-sensitized solar cells.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2680531-38-6 |
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Molecular Formula |
C8H16Cl2N2S |
Molecular Weight |
243.2 |
Purity |
95 |
Origin of Product |
United States |
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